1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Overview
Description
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole with various reagents. One common method involves the interaction of D,L-α-amino acids with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole to produce the respective N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biological activities.
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazines: These compounds have similar substitution patterns and exhibit comparable chemical properties.
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Biological Activity
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H9N5, with a molecular weight of 163.18 g/mol. Its structure features a bicyclic arrangement that includes both pyrazole and pyrazine moieties, with methyl groups at the 1 and 6 positions and an amino group at the 3 position of the pyrazin ring. This unique configuration contributes to its distinct pharmacological profile.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity by inhibiting tropomyosin receptor kinases (TRKs), which are implicated in various cancers. For instance, studies have shown that compounds with similar structures can effectively inhibit cell proliferation in cancer cell lines and demonstrate low toxicity to normal cells .
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | NIH-3T3 | 89.8 ± 1.9 | TRK inhibition |
Study B | Jurkat | Varies by concentration | Cell cycle arrest |
Study C | HeLa | Significant reduction in proliferation | Angiogenesis inhibition |
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been tested for its ability to reduce inflammatory markers in vitro and in vivo, indicating its potential utility in treating inflammatory diseases. Moreover, preliminary antimicrobial assays suggest that this compound exhibits activity against certain bacterial strains .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for high yields while maintaining structural integrity. Various synthetic pathways have been explored to modify the compound for enhanced biological activity .
Figure 1: Synthetic Pathways for this compound
Synthetic Pathways (Placeholder for actual synthetic pathway diagram)
Case Studies
Several case studies have highlighted the efficacy of this compound as a therapeutic agent:
- Case Study 1 : In a study involving Jurkat cells treated with varying concentrations of the compound, significant alterations in cell cycle progression were observed, indicating its potential role as a chemotherapeutic agent.
- Case Study 2 : A comparative analysis with structurally similar compounds demonstrated that modifications at specific positions could enhance anticancer efficacy while reducing toxicity .
Properties
Molecular Formula |
C7H9N5 |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-3-9-5-6(8)11-12(2)7(5)10-4/h3H,1-2H3,(H2,8,11) |
InChI Key |
XQLAZTQGFALBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=NN(C2=N1)C)N |
Origin of Product |
United States |
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